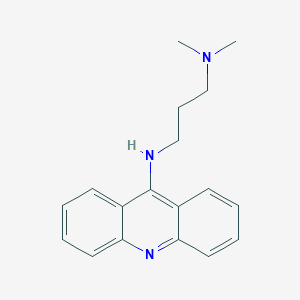

9-((3-diméthylaminopropyl)amino)acridine

Vue d'ensemble

Description

9-((3-Dimethylaminopropyl)amino)acridine is a compound related to the class of acridines, which are of significant interest due to their diverse chemical and biological properties. These compounds have been studied extensively in various fields, particularly in materials science and medicine, for their potential as chemical sensors and intercalating agents.

Synthesis Analysis

The synthesis of acridine derivatives, including those substituted at the 9-position, typically involves reactions such as condensation, guanidylation, and amine exchange. These synthetic pathways allow for the introduction of different functional groups, leading to various derivatives with unique properties. For instance, the guanidylation of the 9-aminoacridine chromophore has been explored due to its significance in producing DNA-targeted chemotherapeutic agents (Ma et al., 2007).

Molecular Structure Analysis

The molecular structure of 9-substituted acridine derivatives has been examined using techniques such as X-ray diffraction and molecular mechanics calculations. These studies reveal the conformational details and intramolecular interactions, such as hydrogen bonding, which significantly influence the chemical behavior and interaction with biological molecules like DNA (Hudson et al., 1987).

Chemical Reactions and Properties

Acridine derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. They are known to participate in amine exchange reactions under physiological conditions, which is crucial for their biological activities. These reactions can be reversible and involve unstable intermediates, which have significant implications for their mechanism of action in biological systems (Paul & Ladame, 2009).

Physical Properties Analysis

The physical properties of 9-substituted acridines, such as solubility, crystallinity, and fluorescence, are closely related to their molecular structure. These properties can be tuned by modifying the substituents on the acridine nucleus, which affects their application in materials science and bioimaging (Sandeep & Bisht, 2006).

Chemical Properties Analysis

The chemical behavior of 9-((3-Dimethylaminopropyl)amino)acridine is influenced by its functional groups. The presence of the dimethylaminopropyl group at the 9-position imparts unique chemical properties, including reactivity towards nucleophiles and potential for intercalation with DNA. These chemical properties are pivotal for their biological activity and therapeutic applications (Kitchen et al., 1985).

Applications De Recherche Scientifique

Agents thérapeutiques pour divers troubles

Les dérivés de l'acridine ont fait l'objet de recherches actives au fil des ans en tant qu'agents thérapeutiques potentiels pour un large éventail de troubles, notamment le cancer, la maladie d'Alzheimer et les infections bactériennes et protozoaires .

Intercalation de l'ADN

Le mode d'action de l'acridine est principalement responsable de l'intercalation de l'ADN, ainsi que de ses impacts subséquents sur les processus biologiques impliquant l'ADN et les enzymes associées . Cette propriété rend les dérivés de l'acridine utiles dans le traitement du cancer.

Agents antibactériens

L'acriflavine, la proflavine et leurs analogues partagent un composant structural acridine-3,6-diamine comme caractéristique structurale fondamentale. Ces médicaments ont été parmi les premiers à être identifiés comme des agents antibactériens puissants, et ils sont encore utilisés aujourd'hui comme des désinfectants et des antibactériens efficaces .

Photocatalyse

La photocatalyse à l'acridine a été utilisée pour permettre la construction d'amines décarboxylatives directes tricomposantes . Ce processus offre une transition simplifiée vers une large gamme d'amines et d'α-aminoacides non protéinogènes .

Activité antitumorale

L'acridine a montré une activité antitumorale contre diverses lignées cellulaires, notamment HCT-116 (lignée cellulaire de carcinome colorectal humain), K562 (lignée cellulaire de leucémie myéloïde chronique), HL-60 (lignée cellulaire de leucémie promyélocytaire humaine), HeLa (lignée cellulaire de cancer du col de l'utérus humain) et MCF-7 (lignée cellulaire de cancer du sein) .

6. Synthèse de l'acridine et de ses dérivés Une revue complète des articles de recherche publiés au cours des 30 dernières années sur la synthèse de l'acridine et de ses dérivés, leurs applications biomédicales, leurs applications en tant que photosensibilisateur et catalyseur photoredox, ainsi qu'en optoélectronique, a été entreprise .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 9-((3-Dimethylaminopropyl)amino)acridine is DNA . DNA is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. It plays a crucial role in the storage and transmission of genetic information.

Mode of Action

9-((3-Dimethylaminopropyl)amino)acridine interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind and elongate, disrupting the normal processes of replication and transcription.

Pharmacokinetics

Similar compounds have been shown to penetrate the blood-brain barrier, suggesting potential for central nervous system activity . The bioavailability of related compounds has been calculated to be around 83.8% , indicating good absorption and distribution throughout the body.

Result of Action

The interaction of 9-((3-Dimethylaminopropyl)amino)acridine with DNA and the subsequent disruption of normal cellular processes can lead to cell death . This makes it a potential candidate for use as an anticancer agent, particularly for cancers characterized by rapid cell division.

Analyse Biochimique

Biochemical Properties

Intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with its function .

Cellular Effects

The cellular effects of 9-((3-Dimethylaminopropyl)amino)acridine are largely due to its interaction with DNA. By intercalating into the DNA structure, it can disrupt the normal functioning of cells

Molecular Mechanism

The molecular mechanism of action of 9-((3-Dimethylaminopropyl)amino)acridine involves its interaction with DNA. It is known to intercalate into DNA, which can disrupt the DNA structure and interfere with its function . This can lead to a variety of downstream effects, including changes in gene expression and cellular function.

Propriétés

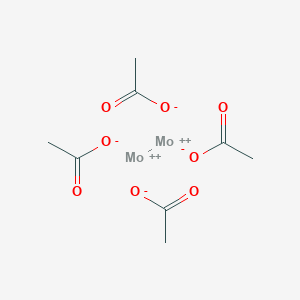

IUPAC Name |

N-acridin-9-yl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGUBCUGFXDMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1092-03-1 (di-hydrochloride) | |

| Record name | C 137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40158291 | |

| Record name | C 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

13365-37-2 | |

| Record name | 9-(3′-Dimethylaminopropylamino)acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C 137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(9-ACRIDINYL)-N3,N3-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LK54B52H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)

![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)